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Compound of Interest

6-Hydroxy-7-methoxy-3,4-
Compound Name:
dihydroquinazolin-4-one

Cat. No.: B109518

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one:
Properties, Synthesis, and Applications

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of
pharmacological activities, forming the core of numerous approved drugs and clinical
candidates. Within this important class of compounds, 6-Hydroxy-7-methoxy-3,4-
dihydroquinazolin-4-one serves as a pivotal intermediate, particularly in the synthesis of
targeted cancer therapeutics. Its strategic functionalization at the 6-hydroxy position allows for
the introduction of various side chains, leading to potent and selective kinase inhibitors.

This guide provides a comprehensive technical overview of 6-Hydroxy-7-methoxy-3,4-
dihydroquinazolin-4-one for researchers, medicinal chemists, and drug development
professionals. It details the compound's fundamental properties, provides a validated synthetic
protocol, and explores its critical role as a building block in the creation of advanced,
biologically active molecules.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are
foundational to its application in research and development.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b109518?utm_src=pdf-interest
https://www.benchchem.com/product/b109518?utm_src=pdf-body
https://www.benchchem.com/product/b109518?utm_src=pdf-body
https://www.benchchem.com/product/b109518?utm_src=pdf-body
https://www.benchchem.com/product/b109518?utm_src=pdf-body
https://www.benchchem.com/product/b109518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Identifiers

Identifier Value
IUPAC Name 6-hydroxy-7-methoxy-3H-quinazolin-4-one
CAS Number 179688-52-9[1][2]

Molecular Formula

CoHsN20s3

Synonyms

6-Hydroxy-7-methoxy-4(3H)-quinazolinone, 7-
Methoxyquinazoline-4,6-diol[3]

Chemical Structure

The structure features a bicyclic quinazolinone core with a hydroxyl group at position 6 and a

methoxy group at position 7, providing key handles for further chemical modification.

Caption: 2D Structure of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.

Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are

crucial for designing reaction conditions, purification strategies, and formulation studies.
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Property Value Source
Molecular Weight 192.17 g/mol [3]
Appearance White to almost white 3]
powder/crystal

Melting Point ~293 °C [3]
Boiling Point (Predicted) 420.0 £55.0 °C [3]
Density (Predicted) 1.47 £ 0.1 g/lcm3 [3]

pKa (Predicted) 9.39+£0.20 [3]
XLogP3 (Predicted) 0.3

Room Temperature, sealed in
Storage Temperature - [3]
dry conditions

Synthesis and Characterization

The most common and efficient synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-
one involves the selective demethylation of the more readily available precursor, 6,7-
dimethoxyquinazolin-4-one.[1] This selective reaction is critical for producing the desired
isomer with a free hydroxyl group for subsequent derivatization.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective demethylation of 6,7-
dimethoxyquinazolin-4-one.[1]

Materials:
e 6,7-Dimethoxyquinazolin-4-one (1 equivalent)

e L-Methionine (approx. 1.2 equivalents)
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Methanesulfonic acid (approx. 6.5 mL per gram of starting material)

40% Sodium hydroxide (NaOH) aqueous solution

Ice

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 6,7-dimethoxyquinazolin-4-one (e.g., 3.06 g) in methanesulfonic acid
(20 mL).[1]

Addition of Reagent: Add L-methionine (e.g., 2.66 g) to the solution.[1] The causality for
using methionine lies in its ability to act as a soft nucleophile in the presence of a strong
acid, selectively cleaving the methyl ether at the 6-position, which is more sterically
accessible and electronically favorable for this type of reaction compared to the 7-position.

Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for
approximately 22 hours.[1]

Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath.
Carefully add crushed ice to the reaction mixture to quench the reaction. This step must be
performed cautiously due to the exothermic nature of diluting strong acid.

Product Precipitation: Slowly neutralize the acidic mixture by adding a 40% aqueous sodium
hydroxide solution. Monitor the pH and continue addition until a neutral pH is achieved. The
product will precipitate out of the solution as a solid.[1]

Isolation and Purification: Collect the solid product by filtration under reduced pressure.
Wash the collected solid thoroughly with deionized water to remove any residual salts.[1]

Drying: Air-dry the purified product. For a reported yield of 94%, 2.67 g of 6-hydroxy-7-
methoxyquinazolin-4-one was obtained from 3.06 g of starting material.[1]

Characterization Data
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The identity and purity of the synthesized compound should be confirmed using standard
analytical techniques.

e 1H-NMR (300MHz, DMSO-ds): & 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11
(s, 1H), 3.91 (s, 3H).[1] The two singlet peaks at 11.94 and 9.81 ppm correspond to the
acidic protons of the N-H (amide) and O-H (phenol) groups, respectively. The aromatic
protons and the methoxy protons appear at their expected chemical shifts.

Applications in Medicinal Chemistry

The primary value of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one lies in its role as a
versatile synthetic intermediate. The hydroxyl group at the C6 position is a key point for
derivatization, most commonly through etherification, to attach larger, pharmacologically active
moieties.

Target Bioactive Molecules

Key Intermediate Multi-step
Synthesis
| R
Synthetic
—|__Elaboration

Click to download full resolution via product page

Caption: Role as a precursor to advanced bioactive compounds.

Synthesis of Antitumor Agents

This compound is a crucial reactant in the preparation of 4-anilinoquinazoline derivatives, a
class of molecules known for their potent antitumor activities.[1][3] Many of these derivatives
function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The
synthesis typically involves:
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e Protection/Activation: The 4-oxo group is often converted to a 4-chloro group to facilitate
nucleophilic substitution.

« Etherification: The 6-hydroxy group is alkylated with a suitable side chain, often containing a
solubilizing group like a morpholine ring.

o Substitution: The 4-chloro group is displaced by a substituted aniline to install the
pharmacophore responsible for kinase binding.

This compound is listed as an intermediate or impurity related to Gefitinib, a well-known EGFR
inhibitor used in cancer treatment.[1]

Synthesis of Kinase Inhibitors

Beyond EGFR inhibitors, 6-Hydroxy-7-methoxy-4(1H)-quinazolinone is also employed as a
reactant in the synthesis of 2-arylbenzothiazoles, which have been investigated as a different
class of kinase inhibitors.[1][3] This highlights the versatility of the quinazolinone core in
generating diverse molecular scaffolds for targeting various protein kinases involved in disease
pathways.

Safety and Handling

Proper safety precautions are essential when handling this chemical.

o Hazard Classification: According to the Globally Harmonized System (GHS), this compound
is classified as acutely toxic if swallowed (Acute toxicity, oral, Category 3).

o Precautionary Statements:
o P264: Wash hands thoroughly after handling.
o P270: Do not eat, drink or smoke when using this product.
o P301+P316: IF SWALLOWED: Get emergency medical help immediately.

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a
lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should
be performed in a well-ventilated fume hood.
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Conclusion

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is more than a simple chemical; it is a
strategic building block that enables the synthesis of complex and highly valuable therapeutic
agents. Its well-defined structure, reliable synthetic route, and the reactive hydroxyl handle at
the C6 position make it an indispensable tool for medicinal chemists. A thorough understanding
of its properties, synthesis, and handling is crucial for any research program focused on the
development of quinazolinone-based kinase inhibitors and other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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